N-(9-Methylpurin-6-yl)-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9-Methylpurin-6-yl)-1,3,4-thiadiazol-2-amine, also known as MPTA, is a heterocyclic compound that has been extensively studied for its potential applications in various scientific research fields. MPTA is a purine derivative that contains a thiadiazole ring, making it a unique and valuable compound for research purposes.
Aplicaciones Científicas De Investigación
N-(9-Methylpurin-6-yl)-1,3,4-thiadiazol-2-amine has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. N-(9-Methylpurin-6-yl)-1,3,4-thiadiazol-2-amine has been shown to exhibit antiviral, anticancer, and anti-inflammatory properties, making it a promising compound for drug development.
Mecanismo De Acción
The mechanism of action of N-(9-Methylpurin-6-yl)-1,3,4-thiadiazol-2-amine is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA replication and repair. N-(9-Methylpurin-6-yl)-1,3,4-thiadiazol-2-amine has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, and dihydrofolate reductase, an enzyme involved in DNA repair.
Biochemical and Physiological Effects:
N-(9-Methylpurin-6-yl)-1,3,4-thiadiazol-2-amine has been shown to exhibit a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-(9-Methylpurin-6-yl)-1,3,4-thiadiazol-2-amine can inhibit the replication of several viruses, including herpes simplex virus type 1, human cytomegalovirus, and human immunodeficiency virus type 1. N-(9-Methylpurin-6-yl)-1,3,4-thiadiazol-2-amine has also been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, N-(9-Methylpurin-6-yl)-1,3,4-thiadiazol-2-amine has been shown to exhibit anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(9-Methylpurin-6-yl)-1,3,4-thiadiazol-2-amine is its versatility in scientific research applications. N-(9-Methylpurin-6-yl)-1,3,4-thiadiazol-2-amine can be easily synthesized and modified, making it a valuable tool for drug development and other research endeavors. However, one limitation of N-(9-Methylpurin-6-yl)-1,3,4-thiadiazol-2-amine is its potential toxicity. While N-(9-Methylpurin-6-yl)-1,3,4-thiadiazol-2-amine has been shown to exhibit promising antiviral and anticancer properties, its toxicity profile needs to be further evaluated before it can be used in clinical settings.
Direcciones Futuras
There are several future directions for N-(9-Methylpurin-6-yl)-1,3,4-thiadiazol-2-amine research. One potential area of research is the development of N-(9-Methylpurin-6-yl)-1,3,4-thiadiazol-2-amine-based drugs for the treatment of viral infections, cancer, and inflammatory diseases. Another area of research is the optimization of N-(9-Methylpurin-6-yl)-1,3,4-thiadiazol-2-amine synthesis and modification methods to improve its efficacy and reduce its toxicity. Additionally, further studies are needed to fully understand the mechanism of action of N-(9-Methylpurin-6-yl)-1,3,4-thiadiazol-2-amine and its potential applications in other scientific research fields.
Métodos De Síntesis
The synthesis of N-(9-Methylpurin-6-yl)-1,3,4-thiadiazol-2-amine involves the reaction of 9-methylguanine with thiosemicarbazide in the presence of phosphorus oxychloride. The resulting product is then treated with ammonia to yield N-(9-Methylpurin-6-yl)-1,3,4-thiadiazol-2-amine. The synthesis of N-(9-Methylpurin-6-yl)-1,3,4-thiadiazol-2-amine is a relatively straightforward process and can be easily scaled up for larger quantities.
Propiedades
IUPAC Name |
N-(9-methylpurin-6-yl)-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N7S/c1-15-3-11-5-6(9-2-10-7(5)15)13-8-14-12-4-16-8/h2-4H,1H3,(H,9,10,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLZIDJJNZDXRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)NC3=NN=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-methyl-N-(1,3,4-thiadiazol-2-yl)-9H-purin-6-amine |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.